molecular formula C48H94NO8P B1263792 1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine

1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine

Cat. No. B1263792
M. Wt: 844.2 g/mol
InChI Key: VKFMYKGEBZVPJU-MLLRONJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:1 in which the acyl groups specified at positions 1 and 2 are (9Z)-octadecenoyl and docosanoyl respectively. It derives from an oleic acid and a docosanoic acid.

Scientific Research Applications

Lipid-Linked Desaturation in Plant Microsomal Membranes

Research by Sperling and Heinz (1993) explored the lipid-linked desaturation of acyl groups in plant microsomal membranes using analogous substrates of 1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine. They found that these substrates were effectively acylated and desaturated, providing evidence for lipid-linked desaturation in plants (Sperling & Heinz, 1993).

Modeling Biological Membranes

A study conducted by Saccani et al. (2004) involved compression of phospholipid monolayers, including 1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine, beyond their collapse, leading to the formation of stable multilayers. This finding is significant in modeling the properties of biological membranes and understanding interactions with proteins (Saccani et al., 2004).

Neurotrophic Effects

Kwon et al. (2003) identified phospholipids from Bombycis corpus, including a derivative of 1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine. They found that these compounds have neurotrophic effects by stimulating the synthesis of nerve growth factor (NGF) in astrocytes (Kwon et al., 2003).

High-Temperature Behavior in Water

Changi et al. (2012) investigated the behavior of a similar phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphocholine, in high-temperature water, revealing insights into the hydrolysis process and product formation. This research provides an understanding of the stability and transformation of such phospholipids under extreme conditions (Changi et al., 2012).

Hydrocarbon Chain Packing and Molecular Motion

Barton and Gunstone (1975) analyzed the synthesis and properties of several isomers of 1,2-dioctadecenoyl-sn-glycero-3-phosphorylcholine, revealing insights into hydrocarbon chain packing and molecular motion in phospholipid bilayers formed from unsaturated lecithins (Barton & Gunstone, 1975).

properties

Product Name

1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine

Molecular Formula

C48H94NO8P

Molecular Weight

844.2 g/mol

IUPAC Name

[(2R)-2-docosanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C48H94NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h21,26,46H,6-20,22-25,27-45H2,1-5H3/b26-21-/t46-/m1/s1

InChI Key

VKFMYKGEBZVPJU-MLLRONJJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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